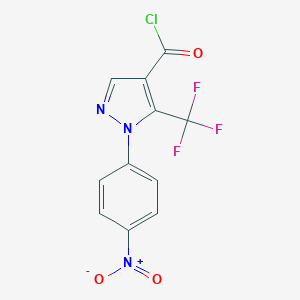

1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

Descripción general

Descripción

1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a nitrophenyl group, a trifluoromethyl group, and a pyrazole ring, making it an interesting subject for various chemical studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl ring is treated with nitric acid and sulfuric acid.

Formation of the Carbonyl Chloride: The final step involves the conversion of the carboxylic acid group to a carbonyl chloride using reagents like thionyl chloride or oxalyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Hydrogen peroxide or peracids.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution.

Amino Derivatives: Formed from the reduction of the nitro group.

Pyrazole N-oxides: Formed from the oxidation of the pyrazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is primarily researched for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Studies

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties. A study demonstrated that modifications to the pyrazole ring can enhance the efficacy of anti-inflammatory drugs, potentially leading to new treatments for chronic inflammatory diseases.

- Anticancer Activity : Another investigation focused on the synthesis of analogs of this compound, which showed promising activity against various cancer cell lines. The trifluoromethyl group is believed to play a significant role in increasing biological activity and selectivity towards cancer cells.

Agrochemicals

The compound has also been explored for its applications in agrochemicals, particularly as a pesticide or herbicide.

Case Studies

- Pesticidal Activity : A study evaluated the effectiveness of this compound and its derivatives against common agricultural pests. Results indicated that certain modifications significantly improved insecticidal activity while maintaining low toxicity to non-target organisms.

- Herbicide Development : Research into the herbicidal properties of this compound has shown potential for developing selective herbicides that target specific weed species without harming crops.

Materials Science

In materials science, this compound is investigated for its utility in synthesizing novel materials with specific properties.

Applications

- Polymer Chemistry : The compound serves as a monomer in the synthesis of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications.

- Nanotechnology : Research is ongoing into using this compound in nanomaterials, particularly in creating nanoscale devices or coatings that require specific chemical functionalities.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agents, anticancer activity | Promising efficacy against inflammation and cancer |

| Agrochemicals | Pesticides, herbicides | Increased insecticidal activity; selective herbicides |

| Materials Science | Polymer synthesis, nanotechnology | Enhanced thermal stability; potential for nanoscale applications |

Mecanismo De Acción

The mechanism of action of 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological effects. The nitrophenyl and trifluoromethyl groups may also contribute to its activity by interacting with specific molecular targets and pathways.

Comparación Con Compuestos Similares

- 1-(4-Nitrophenyl)-3-(trifluoromethyl)pyrazole-4-carbonyl chloride

- 1-(4-Nitrophenyl)-5-(difluoromethyl)pyrazole-4-carbonyl chloride

- 1-(4-Aminophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride

Uniqueness: 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride is unique due to the combination of its nitrophenyl, trifluoromethyl, and pyrazole moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Actividad Biológica

1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride (CAS: 175137-36-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole class, which is known for a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₅ClF₃N₃O₃

- Molecular Weight : 319.63 g/mol

- Melting Point : 77-79 °C

- Hazard Classification : Irritant .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the nitrophenyl and trifluoromethyl groups. These modifications enhance its interaction with biological targets, potentially influencing various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole have shown significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 2.76 | Induces apoptosis |

| Compound B | HeLa (Cervical) | 9.27 | Inhibits tubulin polymerization |

| Compound C | A549 (Lung) | 1.14 | DNA alkylation |

Research indicates that pyrazole derivatives can act as microtubule-destabilizing agents, which is crucial in cancer therapy as it disrupts mitotic processes in rapidly dividing cells .

Anti-inflammatory and Other Biological Activities

In addition to its anticancer properties, pyrazole compounds have been investigated for their anti-inflammatory effects. The presence of the nitro group is often linked to enhanced anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

Case Studies

- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various pyrazole derivatives demonstrated that those with nitro substitutions exhibited increased cytotoxicity against human cancer cell lines, including MDA-MB-231 and HeLa cells .

- Mechanistic Insights : Another research focused on the mechanism by which pyrazole derivatives induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial for any therapeutic application. The compound is classified as an irritant, necessitating careful handling to prevent exposure-related injuries .

Table 2: Safety Data Summary

| Property | Details |

|---|---|

| Hazard Classification | Irritant |

| First Aid Measures | Flush eyes; rinse mouth if ingested |

| Handling Precautions | Use protective equipment |

Propiedades

IUPAC Name |

1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3N3O3/c12-10(19)8-5-16-17(9(8)11(13,14)15)6-1-3-7(4-2-6)18(20)21/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHQPPLHVFKVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379677 | |

| Record name | 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-36-7 | |

| Record name | 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.